![molecular formula C20H20N4O4S2 B11172753 3-(butanoylamino)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B11172753.png)
3-(butanoylamino)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
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Overview
Description
3-(butanoylamino)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(butanoylamino)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as vanadium oxide loaded on fluorapatite .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as employing eco-friendly solvents and recyclable catalysts, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(butanoylamino)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-(butanoylamino)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antibacterial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-(butanoylamino)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The thiazole ring is often crucial for binding to biological targets, while the benzamide core provides stability and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Phenyl)-1,3-thiazol-2-amine
- 4-(4-bromophenyl)-1,3-thiazol-2-amine
- 3-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanoic acid
Uniqueness
3-(butanoylamino)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H20N4O4S2 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
3-(butanoylamino)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide |
InChI |
InChI=1S/C20H20N4O4S2/c1-2-4-18(25)22-16-6-3-5-14(13-16)19(26)23-15-7-9-17(10-8-15)30(27,28)24-20-21-11-12-29-20/h3,5-13H,2,4H2,1H3,(H,21,24)(H,22,25)(H,23,26) |
InChI Key |
CVKBHANRTYTDBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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